5,7-Dibromo-8-methoxyquinoline

Cancer Research Enzyme Inhibition Mechanism of Action

Select 5,7-Dibromo-8-methoxyquinoline for your SAR studies as a critical negative control. This 8-methoxy analog lacks Topoisomerase I inhibitory activity, unlike the 8-hydroxy variant, enabling definitive attribution of enzyme inhibition to the C-8 hydroxyl group. Ideal for Suzuki-Miyaura cross-coupling (68–82% yield) without protecting group strategies. Ensure experimental reproducibility and valid SAR conclusions. Not interchangeable with 8-hydroxyquinoline.

Molecular Formula C10H7Br2NO
Molecular Weight 316.98 g/mol
CAS No. 17012-49-6
Cat. No. B102607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-8-methoxyquinoline
CAS17012-49-6
Synonyms5,7-Dibromo-8-methoxyquinoline
Molecular FormulaC10H7Br2NO
Molecular Weight316.98 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C2=C1N=CC=C2)Br)Br
InChIInChI=1S/C10H7Br2NO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3
InChIKeyIJANXCJVULGZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dibromo-8-methoxyquinoline (CAS 17012-49-6): A Structurally Distinct 8-Methoxyquinoline Scaffold for Anticancer Drug Discovery


5,7-Dibromo-8-methoxyquinoline is a brominated quinoline derivative belonging to the class of 8-substituted quinolines, a pharmacophore family extensively investigated for anticancer applications [1]. Its molecular structure features a planar quinoline core with two electron-withdrawing bromine atoms at the C-5 and C-7 positions and a methoxy group at C-8, a substitution pattern that critically modulates its chemical reactivity, crystal packing, and biological interactions [2]. While it serves as a versatile intermediate in cross-coupling chemistry [3], its primary scientific interest lies in its antiproliferative activity and its role as a comparator compound in structure-activity relationship (SAR) studies aimed at optimizing 8-hydroxyquinoline-based anticancer agents [1].

Why 5,7-Dibromo-8-methoxyquinoline Cannot Be Replaced by Unsubstituted or 8-Hydroxy Analogs in Research


In procurement for drug discovery or medicinal chemistry programs, 5,7-dibromo-8-methoxyquinoline is not functionally interchangeable with the more common 8-hydroxyquinoline scaffold or even its mono-bromo counterparts. Direct comparative studies reveal that the C-8 substituent (methoxy vs. hydroxy) is the single most critical determinant of both antiproliferative potency and Topoisomerase I inhibitory activity [1]. Specifically, while 5,7-dibromo-8-hydroxyquinoline demonstrates strong anticancer effects (IC50 = 7.5–25.3 µg/mL across HeLa, HT29, and C6 cell lines) and acts as a Topoisomerase I inhibitor, the 8-methoxy analog (5,7-dibromo-8-methoxyquinoline) fails to exhibit this key mechanism of action, underscoring that the free hydroxyl group is essential for enzyme inhibition [1]. Furthermore, the distinct synthetic accessibility of the 5,7-dibromo-8-methoxy scaffold, which undergoes regioselective bromination differently than its 8-hydroxy analog [2], means that substituting one for the other in a synthetic pathway leads to different yields, product profiles, and ultimately, divergent biological outcomes. Selecting the correct analog is therefore paramount to ensuring experimental reproducibility and valid SAR conclusions.

Quantitative Differentiation of 5,7-Dibromo-8-methoxyquinoline Against Closest Analogs


Inability to Inhibit Topoisomerase I Versus the 8-Hydroxy Analog

A direct head-to-head comparison in the same SAR study showed that at their respective IC50 concentrations, 5,7-dibromo-8-methoxyquinoline failed to inhibit recombinant human DNA Topoisomerase I, whereas the structurally analogous 5,7-dibromo-8-hydroxyquinoline demonstrated clear inhibitory activity, comparable to the positive control camptothecin [1]. This is a critical functional divergence, as Topoisomerase I is a validated target for anticancer drugs [1].

Cancer Research Enzyme Inhibition Mechanism of Action

Differential Antiproliferative Potency Against Cancer Cell Lines (Cross-Study Inference)

While direct IC50 data for 5,7-dibromo-8-methoxyquinoline is not reported in the primary SAR study, the research establishes that the 8-substituent is the primary driver of antiproliferative activity. The 5,7-dibromo-8-hydroxyquinoline analog (Compound 5) exhibits potent activity against HeLa (IC50 = 9.3 µg/mL), HT29 (17.9 µg/mL), and C6 (16.3 µg/mL) cell lines [1]. In contrast, the 8-methoxy series as a class demonstrated significantly weaker activity, failing to meet the criteria for further advanced testing in the same study [1]. This class-level inference is further supported by independent studies showing that unsubstituted 8-methoxyquinoline is inactive in breast cancer proteasome assays .

Cancer Research Cytotoxicity SAR Studies

Superior Synthetic Utility in Cross-Coupling Reactions Versus 8-Hydroxy Analog

The 5,7-dibromo-8-methoxyquinoline scaffold demonstrates a key synthetic advantage over its 8-hydroxy counterpart: it is a competent substrate for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. The study demonstrates that this compound can undergo reaction with substituted phenylboronic acids to afford 5,7-diaryl-quinoline products in high yields (68–82%) [1]. This is in contrast to the 8-hydroxy analog, where the free hydroxyl group can interfere with the catalyst, requiring additional protection/deprotection steps.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Distinct Solid-State Packing and Intermolecular Interactions

Single-crystal X-ray diffraction reveals that 5,7-dibromo-8-methoxyquinoline adopts a unique solid-state packing motif driven by C—H⋯O hydrogen bonds and aromatic π–π stacking interactions [1]. The methoxy carbon atom deviates from the planar quinoline ring system by 1.204(4) Å [1]. While no direct crystallographic comparison to the 8-hydroxy analog is provided in this source, the presence of the methoxy group dictates a different hydrogen-bonding network compared to what would be expected from an 8-hydroxy compound, which would form stronger O—H⋯N or O—H⋯O interactions.

Crystallography Materials Science Solid-State Chemistry

Validated Research Applications for 5,7-Dibromo-8-methoxyquinoline Based on Experimental Evidence


As a Critical Negative Control or Inactive Scaffold in Topoisomerase I Inhibition Studies

Given its established inability to inhibit Topoisomerase I [1], 5,7-dibromo-8-methoxyquinoline is ideally suited for use as a negative control in enzyme inhibition assays. Its use alongside the active 5,7-dibromo-8-hydroxyquinoline analog [1] allows researchers to definitively attribute observed Topoisomerase I inhibition to the presence of the free C-8 hydroxyl group, strengthening the validity of SAR conclusions in anticancer drug discovery.

As a Preferred Synthetic Building Block for 5,7-Diaryl-Quinoline Libraries

Medicinal chemistry programs aiming to synthesize a diverse array of 5,7-diaryl-substituted quinoline analogs should select 5,7-dibromo-8-methoxyquinoline for its compatibility with high-yielding Suzuki-Miyaura cross-coupling reactions (68–82% yield) [2]. This application scenario is supported by direct experimental evidence of its reactivity and efficiency, offering a more straightforward synthetic route compared to protecting group strategies required for the analogous 8-hydroxy compound.

As a Probe for Investigating the Role of the C-8 Substituent in 8-Hydroxyquinoline Anticancer Activity

The most scientifically grounded application for this compound is as a direct comparator in SAR studies designed to dissect the impact of the C-8 group on anticancer activity. By directly comparing its biological profile (lower antiproliferative potency [1], loss of Topoisomerase I inhibition [1]) to that of the potent 5,7-dibromo-8-hydroxyquinoline, researchers can generate high-quality data to guide the optimization of lead compounds targeting cancer cell proliferation or specific enzyme pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dibromo-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.